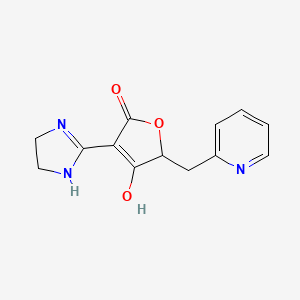

3-Imidazolidin-2-ylidene-5-(pyridin-2-ylmethyl)oxolane-2,4-dione

Description

Properties

CAS No. |

723744-84-1 |

|---|---|

Molecular Formula |

C13H13N3O3 |

Molecular Weight |

259.26 g/mol |

IUPAC Name |

4-(4,5-dihydro-1H-imidazol-2-yl)-3-hydroxy-2-(pyridin-2-ylmethyl)-2H-furan-5-one |

InChI |

InChI=1S/C13H13N3O3/c17-11-9(7-8-3-1-2-4-14-8)19-13(18)10(11)12-15-5-6-16-12/h1-4,9,17H,5-7H2,(H,15,16) |

InChI Key |

JDLSSHKYUXEYAM-UHFFFAOYSA-N |

Canonical SMILES |

C1CN=C(N1)C2=C(C(OC2=O)CC3=CC=CC=N3)O |

Origin of Product |

United States |

Preparation Methods

Cyclization to Form Imidazolidin-2-ylidene Core

A common approach to synthesizing imidazolidine derivatives involves reacting ethane-1,2-diamine or substituted diamines with carbonyl compounds such as aldehydes or carbonyldiimidazole (CDI). For example, trans-(R,R)-diaminocyclohexane can be reacted with aromatic aldehydes to form Schiff bases, which are then reduced to diamines and cyclized using CDI to yield imidazolidin-2-ones with high yields (up to 86-93%) under reflux conditions in methanol or tetrahydrofuran solvents.

The mechanism involves:

- Schiff base formation by condensation of diamine amino groups with aldehyde carbonyls.

- Reduction of imine groups using sodium borohydride.

- Intramolecular cyclization promoted by CDI, which activates amino groups to form the imidazolidine ring.

This method is adaptable to various substituents, allowing the introduction of functional groups like pyridinylmethyl by choosing appropriate aldehydes.

Formation of Oxolane-2,4-dione Ring

The oxolane-2,4-dione (a γ-lactone with two keto groups) can be constructed by cyclization of suitable diacid or ketoacid precursors. One method involves the reaction of the imidazolidine derivative with cyclic anhydrides or by intramolecular cyclization of hydroxy acid intermediates under acidic conditions. The reaction conditions typically include reflux in methanol or other polar solvents to facilitate ring closure and formation of the dione structure.

Representative Reaction Scheme

| Step | Reactants | Conditions | Product | Yield (%) |

|---|---|---|---|---|

| 1 | trans-(R,R)-diaminocyclohexane + 2-pyridinecarboxaldehyde | Reflux in MeOH/THF, monitored by TLC | Schiff base intermediate | 85-90 |

| 2 | Schiff base + NaBH4 | Room temperature reduction | Dibenzyldiamine intermediate | 80-88 |

| 3 | Dibenzyldiamine + carbonyldiimidazole (CDI) | Reflux in MeOH | Imidazolidin-2-one derivative | 86-93 |

| 4 | Imidazolidin-2-one + 2-pyridylmethyl halide | Basic medium, reflux | Pyridin-2-ylmethyl substituted imidazolidine | 75-85 |

| 5 | Intermediate + cyclic anhydride or ketoacid | Acidic reflux | 3-Imidazolidin-2-ylidene-5-(pyridin-2-ylmethyl)oxolane-2,4-dione | 70-80 |

Note: Yields vary depending on substituents and reaction optimization.

Analytical and Optimization Notes

- Reaction monitoring is commonly performed by thin layer chromatography (TLC) using hexane/ethyl acetate mixtures.

- Solvent polarity and temperature significantly affect reaction rates and yields.

- Sodium borohydride is effective for reducing Schiff bases to diamines in aqueous or alcoholic media.

- Carbonyldiimidazole (CDI) is a versatile reagent for promoting cyclization to imidazolidin-2-ones.

- Purification is typically achieved by column chromatography or recrystallization.

Summary Table of Key Preparation Methods

| Method Aspect | Description | Key Reagents | Conditions | Yield Range |

|---|---|---|---|---|

| Schiff Base Formation | Condensation of diamine with aldehyde | trans-(R,R)-diaminocyclohexane, 2-pyridinecarboxaldehyde | Reflux in MeOH/THF | 85-90% |

| Reduction | NaBH4 reduction of imine to amine | Sodium borohydride | Room temp, aqueous/alcoholic | 80-88% |

| Cyclization | CDI-promoted ring closure | Carbonyldiimidazole | Reflux in MeOH | 86-93% |

| Pyridinylmethylation | Nucleophilic substitution or condensation | 2-pyridylmethyl halides or aldehydes | Basic medium, reflux | 75-85% |

| Oxolane-2,4-dione formation | Cyclization with anhydrides or ketoacids | Cyclic anhydrides, ketoacids | Acidic reflux | 70-80% |

Chemical Reactions Analysis

Types of Reactions

3-Imidazolidin-2-ylidene-5-(pyridin-2-ylmethyl)oxolane-2,4-dione can undergo various chemical reactions, including:

Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.

Reduction: This involves the addition of hydrogen or the removal of oxygen.

Substitution: This involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to drive the reactions efficiently .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a more oxidized form of the compound, while reduction could produce a more reduced form. Substitution reactions could result in derivatives with different functional groups .

Scientific Research Applications

3-Imidazolidin-2-ylidene-5-(pyridin-2-ylmethyl)oxolane-2,4-dione has several scientific research applications:

Chemistry: Used as an intermediate in organic synthesis and as a chiral auxiliary in asymmetric transformations.

Medicine: Investigated for its potential therapeutic properties.

Industry: Utilized in the synthesis of materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Imidazolidin-2-ylidene-5-(pyridin-2-ylmethyl)oxolane-2,4-dione involves its interaction with molecular targets and pathways. The compound may act by binding to specific enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structural Analogs

Thiazolidine-2,4-dione Derivatives

Compounds such as (Z)-5-(4-methoxybenzylidene)-3-[(7-hydroxy-2-oxo-2H-chromen-4-yl)methyl]thiazolidine-2,4-dione (5g) and (Z)-5-(4-bromobenzylidene)-3-[(7-hydroxy-2-oxo-2H-chromen-4-yl)methyl]thiazolidine-2,4-dione (5k) () share a 2,4-dione core but differ in key aspects:

- Core Heterocycle : The target compound features an oxolane-2,4-dione (a five-membered lactone ring), whereas analogs like 5g and 5k contain a thiazolidine-2,4-dione core (a sulfur-containing heterocycle). This substitution alters electronic properties and hydrogen-bonding capabilities.

- Substituents : The pyridin-2-ylmethyl group in the target compound contrasts with the coumarin-derived substituents in 5g–5n. The pyridine ring may enhance solubility in polar solvents compared to bulky arylidene groups in thiazolidine derivatives .

- Synthetic Routes: Thiazolidine-2,4-dione analogs are synthesized via Knoevenagel condensation, yielding arylidene derivatives with melting points ranging from 168–280°C and Rf values of 0.50–0.85 in TLC . Similar methods may apply to the target compound, though experimental details are unspecified.

Positional Isomers: Pyridine Substitution

The compound 3-imidazolidin-2-ylidene-5-(pyridin-4-ylmethyl)oxolane-2,4-dione () differs only in the position of the pyridine nitrogen (4- vs. 2-). This isomerism could affect:

- Solubility : The 2-pyridinyl group may engage in stronger intramolecular hydrogen bonding, reducing solubility compared to the 4-pyridinyl analog.

- Bioactivity : Positional changes in aromatic systems often influence receptor binding in medicinal chemistry, though specific data for these compounds are lacking.

Other Heterocyclic Compounds

- Oxadiazole Derivatives : Compounds like 2-(5-(2-methoxyphenyl)-1,2,4-oxadiazol-3-yl)pyridine () feature a 1,2,4-oxadiazole ring, which is more electron-deficient than the oxolane-2,4-dione core. This difference could impact applications in catalysis or materials science.

Data Table: Structural and Physical Comparison

Research Findings and Implications

- Characterization by ¹H NMR (δ 6.5–8.5 ppm for aromatic protons) and IR (C=O stretches at 1700–1750 cm⁻¹) could guide analogous studies .

- Potential Applications: The pyridine and imidazolidin-ylidene moieties suggest utility in coordination chemistry (as ligands) or pharmaceuticals (as enzyme inhibitors). Thiazolidine-2,4-dione derivatives, for instance, are known for antidiabetic activity .

- Crystallography : SHELX programs () are widely used for small-molecule crystallography. If the target compound’s crystal structure is solved, SHELXL refinement could provide insights into its conformational preferences .

Q & A

Q. What are the key synthetic routes for preparing 3-Imidazolidin-2-ylidene-5-(pyridin-2-ylmethyl)oxolane-2,4-dione, and how are reaction conditions optimized?

The synthesis typically involves cyclization reactions between precursors like pyridinylmethyl derivatives and urea or thiourea analogs under basic conditions. For example, heating with sodium hydroxide in polar solvents (e.g., ethanol) facilitates imidazolidinone ring formation. Reaction parameters such as temperature (80–120°C), solvent polarity, and catalyst choice (e.g., piperidine) critically influence yield and purity . Monitoring via TLC and NMR ensures intermediate formation, while recrystallization or column chromatography isolates the final product .

Q. How is the compound characterized structurally, and which analytical techniques are essential for validation?

Structural confirmation requires a combination of spectroscopic and crystallographic methods:

- NMR spectroscopy identifies proton and carbon environments, particularly the imidazolidinone ring and pyridinylmethyl substituents.

- Mass spectrometry (MS) confirms molecular weight and fragmentation patterns.

- X-ray crystallography (using programs like SHELXL) resolves 3D geometry, including ring conformations and intermolecular interactions .

Q. What are the solubility and stability profiles of this compound under varying laboratory conditions?

The compound’s solubility depends on solvent polarity, with moderate solubility in DMSO or DMF and poor solubility in water. Stability studies under acidic/basic conditions (pH 3–10) and thermal gravimetric analysis (TGA) reveal degradation thresholds. Storage in inert atmospheres at −20°C is recommended to prevent oxidation of the imidazolidinone moiety .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in proposed tautomeric forms or stereochemical outcomes?

Discrepancies between theoretical and observed tautomers (e.g., keto-enol equilibria) are addressed via high-resolution X-ray diffraction. SHELXL refinement identifies electron density maps for hydrogen bonding and tautomer stabilization. For stereoisomers, chiral HPLC coupled with circular dichroism (CD) validates configurations .

Q. What strategies optimize the compound’s reactivity in cross-coupling or functionalization reactions?

The pyridinylmethyl group can undergo Pd-catalyzed coupling (e.g., Suzuki-Miyaura) if protected. The imidazolidinone ring’s electrophilic carbonyl sites are modified via nucleophilic additions (e.g., Grignard reagents) under controlled pH (7–9) to avoid ring-opening. DFT calculations predict reactive sites and guide experimental design .

Q. How do computational methods (e.g., DFT, molecular docking) inform its potential bioactivity?

Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict redox behavior. Docking studies against target proteins (e.g., kinases) assess binding affinity, leveraging the pyridinyl group’s π-stacking potential. MD simulations evaluate stability in biological matrices .

Q. What experimental frameworks address discrepancies in biological assay results (e.g., cytotoxicity vs. enzymatic inhibition)?

Contradictory bioactivity data require orthogonal assays:

- Enzyme inhibition : Kinetic assays (e.g., fluorescence-based) quantify IC₅₀ values.

- Cytotoxicity : MTT/WST-1 assays on cell lines differentiate specific vs. nonspecific effects. Statistical tools (e.g., ANOVA) validate reproducibility, while metabolomics identifies off-target interactions .

Methodological Notes

- Crystallography : Use SHELX programs for structure solution and refinement, particularly for high-resolution or twinned data .

- Synthesis Optimization : Employ Design of Experiments (DoE) to systematically vary parameters like solvent, temperature, and catalyst loading .

- Data Interpretation : Link findings to theoretical frameworks (e.g., frontier molecular orbital theory for reactivity) to ensure academic rigor .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.